molecular formula C10H11BrFNO B1391754 4-bromo-3-fluoro-N-(propan-2-yl)benzamide CAS No. 1249540-08-6

4-bromo-3-fluoro-N-(propan-2-yl)benzamide

Cat. No. B1391754
CAS RN: 1249540-08-6
M. Wt: 260.1 g/mol
InChI Key: LSRSNVRYEQCDKQ-UHFFFAOYSA-N
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Description

“4-bromo-3-fluoro-N-(propan-2-yl)benzamide” is a chemical compound with the molecular formula C10H11BrFNO . It has a molecular weight of 260.11 .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 309.3±32.0 °C at 760 mmHg, and a flash point of 140.9±25.1 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

  • Synthesis of Benzamide Derivatives

    Cheng De-ju and colleagues synthesized a novel non-peptide CCR5 antagonist, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide, involving 4-bromo-3-fluoro-N-(propan-2-yl)benzamide as a key intermediate. The products were characterized using NMR, CNMR, and MS techniques, indicating precise structural formation and potential bioactivities (Cheng De-ju, 2014).

  • Poly(ether-amide)s Derived from AB-type Monomers

    P. Thiruvasagam conducted a study synthesizing AB-type monomers, including 4-fluoro-N-(4-(2-(4-hydroxyphenyl) propan-2-yl) phenyl) benzamide. The resulting poly(ether-amide)s demonstrated excellent thermal stability and solubility, proving their potential in advanced material applications. The compounds were thoroughly characterized by FT-IR, H1-NMR, TGA, DSC, XRD, and other techniques, ensuring a comprehensive understanding of their properties (P. Thiruvasagam, 2014).

  • Crystal Structures of Benzamide Derivatives

    The work by P. Suchetan et al. involved the crystallographic analysis of N-[2-(trifluoromethyl)phenyl]benzamides, including 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide. These studies are crucial in understanding the molecular conformation and intermolecular interactions, providing insights into the physical properties and potential applications of these compounds (P. Suchetan et al., 2016).

properties

IUPAC Name

4-bromo-3-fluoro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRSNVRYEQCDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-fluoro-N-(propan-2-yl)benzamide

Synthesis routes and methods

Procedure details

2-Propanamine (1.2 mL, 14 mmol) was added to a mixture of 4-bromo-3-fluorobenzoic acid (2.09 g, 9.54 mmol, Alfa Aesar: Cat. #B25475) in methylene chloride (52.2 mL, 815 mmol), followed by benzotriazol-1-yloxytris(dimethylamino)-phosphonium hexafluorophosphate (4.6 g, 10. mmol) and N,N-diisopropylethylamine (3.3 mL, 19 mmol). The reaction mixture was stirred at room temperature overnight. The reaction mixture was worked up with aqueous NaHCO3, and extracted with dichloromethylene (3×20 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-20%) to afford the desired product (2.28 g, 91.8%). LCMS (M+H)+: m/z=260.0/262.0.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
52.2 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
91.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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